molecular formula C16H19ClN2O B1525977 (2S)-2-amino-N-methyl-N,3-diphenylpropanamide hydrochloride CAS No. 126090-43-5

(2S)-2-amino-N-methyl-N,3-diphenylpropanamide hydrochloride

Cat. No. B1525977
CAS RN: 126090-43-5
M. Wt: 290.79 g/mol
InChI Key: GWMONELFDWCYRE-RSAXXLAASA-N
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Description

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Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and pH. It also includes studying how the compound behaves under various conditions .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Lercanidipine Hydrochloride The synthesis of Lercanidipine Hydrochloride involves the alkylation of benzene with cinnamic acid to give 3,3-diphenyl-propanoic acid, which is further converted into N-methyl-3,3-diphenylpropanamide. This compound serves as a key intermediate in the synthesis, leading to the final product, Lercanidipine Hydrochloride, with a total yield of 23.2% (Li Guo-ping, 2005).

Facile Synthesis and Antifungal Activity of Dimethylated Trifluoroatrolactamide Derivatives A series of substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides were synthesized, demonstrating moderate antifungal activity. The chemical structures of these compounds were characterized using various NMR techniques and HRMS X-ray analysis (Hui-Hui Yang et al., 2017).

Applications in Polymeric Materials

Preparation and Properties of Hyperbranched Aromatic Polyimides Hyperbranched aromatic polyimides with soluble properties were successfully prepared using a series of chemical processes. These polyimides showed weight-average molecular weights ranging from 37,000 to 188,000, displaying solubility in various solvents and indicating potential applications in material science (Kazuhiro Yamanaka et al., 2000).

Syntheses and Properties of Aromatic Polyamides and Polyimides Aromatic polyamides and polyimides were synthesized using 3,3-Bis[4-(4-aminophenoxy)phenyl]phthalimidine as the monomer. The resulting polymers were amorphous, soluble in polar solvents, and exhibited excellent thermooxidative stability. This research highlights the potential use of these compounds in the creation of materials with high-temperature resistance and good solubility properties (Chin-Ping Yang & Jiun-Hung Lin, 1995).

Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

(2S)-2-amino-N-methyl-N,3-diphenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O.ClH/c1-18(14-10-6-3-7-11-14)16(19)15(17)12-13-8-4-2-5-9-13;/h2-11,15H,12,17H2,1H3;1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMONELFDWCYRE-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C(=O)[C@H](CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-N-methyl-N,3-diphenylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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